![molecular formula C20H19N5O2 B2758547 N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1206991-15-2](/img/structure/B2758547.png)
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
Compounds with the [1,2,4]triazolo[4,3-c]quinazolin-2-amine structure have been studied for their potential as anti-HIV agents. The presence of specific substituents can enhance their activity against HIV1 and HIV2 strains. This suggests that our compound of interest could be optimized and developed further to create new anti-HIV medications .
Antibacterial Properties
The antibacterial activity of triazoloquinazoline derivatives has been noted, particularly against gram-positive and gram-negative bacteria. This class of compounds, including our subject compound, could be valuable in the development of new antibacterial agents, especially given the rising concern over antibiotic resistance .
Antitubercular Potential
Similar compounds have shown potent activity against tuberculosis-causing bacteria. Given the structure of N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide , it may also possess antitubercular properties that could contribute to the treatment of TB, particularly multidrug-resistant and extensively drug-resistant strains .
Anticancer Applications
Triazoloquinazolines have been identified as potential anticancer agents due to their ability to interact with various enzymes and receptors. The unique structure of our compound could be explored for its efficacy in cancer treatment, possibly as an intercalative agent that targets DNA or topoisomerase II .
Antifungal Uses
The triazole moiety is a common feature in many clinically used antifungal drugs. The structural similarity of our compound to known antifungals suggests it could be investigated for its antifungal properties, potentially leading to the development of new treatments for fungal infections .
Anticonvulsant Effects
Compounds containing the triazole ring have been associated with anticonvulsant activities. This opens up the possibility of researching our compound for use in treating seizure disorders, contributing to the array of available anticonvulsant medications .
Mechanism of Action
Target of Action
Triazole compounds, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could have multiple targets, depending on the specific biological context.
Mode of Action
Triazole compounds are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound targets.
Pharmacokinetics
The presence of the triazole ring in the compound’s structure could potentially enhance its pharmacokinetic properties . Triazole rings are known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that this compound could have similar effects, depending on the specific biological context.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-7-8-13(2)16(9-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-15(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGDWLTNHVFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide |
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